3-(4-iodophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide
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Overview
Description
3-(4-iodophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide is a heterocyclic compound that features both imidazole and thiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-iodophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide typically involves the cyclocondensation of 2-aminothiazoles with phenacyl bromides in the presence of a catalyst such as polyethylene glycol-400 (PEG-400) under microwave irradiation . This method is efficient and environmentally friendly, providing high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-iodophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Cyclization: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, sulfoxides, sulfones, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-iodophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide has a wide range of scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, displaying broad-spectrum antiproliferative activity against various cancer cell lines.
Antimicrobial Agents: The compound exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial drugs.
Biological Studies: It is used in studies to understand the mechanisms of action of heterocyclic compounds and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 3-(4-iodophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Levamisole: A well-known imidazothiazole derivative used as an immunomodulatory agent.
2,6-Diaryl-imidazo[2,1-b][1,3,4]thiadiazole Derivatives: These compounds have been studied for their anti-inflammatory and analgesic activities.
1,3,4-Thiadiazole Derivatives: Known for their antibacterial and antifungal activities.
Uniqueness
3-(4-iodophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide is unique due to its specific substitution pattern and the presence of the iodine atom, which enhances its reactivity and potential biological activity. This makes it a valuable compound for further research and development in medicinal chemistry and related fields.
Properties
IUPAC Name |
3-(4-iodophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2S.BrH/c12-9-3-1-8(2-4-9)10-7-15-11-13-5-6-14(10)11;/h1-4,7H,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTNKGPQDIPFCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CSC2=N1)C3=CC=C(C=C3)I.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrIN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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